molecular formula C31H27ClF2N5O3S2X B1139298 Glesatinib hydrochloride CAS No. 1123838-51-6

Glesatinib hydrochloride

Katalognummer B1139298
CAS-Nummer: 1123838-51-6
Molekulargewicht: 655.16
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glesatinib hydrochloride, also known as MGCD265 hydrochloride, is an orally active, potent MET/SMO dual inhibitor . It is a tyrosine kinase inhibitor that antagonizes P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in non-small cell lung cancer (NSCLC) .


Molecular Structure Analysis

The molecular structure of Glesatinib hydrochloride is represented by the chemical formula C31H27F2N5O3S2 . The average molecular weight is 619.71 . The structure of Glesatinib has been studied and its cytotoxic effects on P-gp overexpressing cancer cells have been reported .


Chemical Reactions Analysis

Glesatinib hydrochloride has been found to suppress the efflux function of P-gp to paclitaxel and it doesn’t impact both the expression and cellular localization of P-gp . Furthermore, Glesatinib can stimulate ATPase in a dose-dependent manner .


Physical And Chemical Properties Analysis

Glesatinib hydrochloride is a small molecule with the chemical formula C31H27F2N5O3S2 and an average molecular weight of 619.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

1. Antagonizing Multidrug Resistance in Cancer

Glesatinib, a dual inhibitor of c-Met and SMO, has been identified as a potential antagonist to P-glycoprotein (P-gp) mediated Multidrug Resistance (MDR) in cancer cells. This application is particularly significant in chemotherapy, where overcoming MDR can substantially improve treatment efficacy (Cui et al., 2019).

2. Overcoming Resistance to Type I MET Inhibitors in Lung Cancer

Glesatinib has demonstrated effectiveness in lung cancer models and patients harboring MET exon 14 mutations. It shows potential in overcoming resistance to type I MET inhibitors, a common issue in cancer treatment. This makes it an important agent for use in specific non-small cell lung cancer (NSCLC) contexts, especially for patients who have developed resistance to other treatments (Engstrom et al., 2017).

Safety and Hazards

The safety data sheet of Glesatinib hydrochloride suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of contact, it is advised to rinse thoroughly with large amounts of water and seek medical attention .

Eigenschaften

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXGVPWXBWWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClF2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glesatinib hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glesatinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Glesatinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glesatinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Glesatinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Glesatinib hydrochloride
Reactant of Route 6
Glesatinib hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.